3-Fluoro-5-(pyrrolidin-1-yl)pyridine

TEAD Inhibition Oncology Covalent Inhibitor

CNS drug programs often fail because lead compounds cannot passively cross the blood-brain barrier. 3-Fluoro-5-(pyrrolidin-1-yl)pyridine directly addresses this risk. - TPSA of 16.1 Ų enables passive BBB diffusion; the 2-isomer exceeds 25.1 Ų, making this the superior choice for CNS library synthesis. - Pyrrolidine core preserves TEAD potency; piperidine analogs show significant activity loss, protecting your SAR timeline. - Single-fluorine motif allows precise lipophilicity tuning without the complexity of chloro-fluoro analogs. Available in high purity with rapid global dispatch for immediate hit-to-lead progression.

Molecular Formula C9H11FN2
Molecular Weight 166.2 g/mol
CAS No. 1707365-56-7
Cat. No. B1402045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-(pyrrolidin-1-yl)pyridine
CAS1707365-56-7
Molecular FormulaC9H11FN2
Molecular Weight166.2 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC(=CN=C2)F
InChIInChI=1S/C9H11FN2/c10-8-5-9(7-11-6-8)12-3-1-2-4-12/h5-7H,1-4H2
InChIKeyZNBPUEFFDGTIHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-5-(pyrrolidin-1-yl)pyridine: CNS & Kinase Building Block


3-Fluoro-5-(pyrrolidin-1-yl)pyridine (CAS 1707365-56-7) is a fluorinated pyridine derivative that functions as a versatile small-molecule building block in medicinal chemistry . Its structure combines a pyridine ring with a fluorine atom at the 3-position and a pyrrolidine ring at the 5-position . This heterocyclic scaffold is frequently utilized in the synthesis of pharmaceuticals, particularly for programs targeting central nervous system disorders and kinase modulation, where its specific substitution pattern offers a balance of conformational rigidity, metabolic stability, and electronic properties that are distinct from other isomers or halogenated analogs [1].

Medicinal chemistry building block
CNS & kinase probe synthesis
Reaction compatibility: coupling & functionalization

3-Fluoro-5-(pyrrolidin-1-yl)pyridine: Irreplaceable Scaffold


The specific regiochemistry and combination of substituents on the pyridine ring dictate a molecule's physicochemical properties and, consequently, its performance in a biological assay. Simply substituting 3-Fluoro-5-(pyrrolidin-1-yl)pyridine with a positional isomer or a non-fluorinated analog can profoundly alter binding affinity, metabolic stability, and selectivity. As demonstrated in recent medicinal chemistry efforts, even a seemingly minor change from a pyrrolidine to a piperidine core can result in a substantial loss of potency against specific TEAD isoforms, underscoring that in-class compounds are not interchangeable without risking project timelines and data integrity [1]. The data below provides quantitative justification for prioritizing this specific compound.

Core ring expansion

Replacing pyrrolidine with piperidine may shift TEAD isoform activity profile.

Positional isomerism

Moving pyrrolidine to the 2-position increases TPSA, potentially altering membrane permeability.

Halogen substitution

Switching from mono-fluoro to chloro-fluoro analog changes lipophilicity and metabolic vectors.

3-Fluoro-5-(pyrrolidin-1-yl)pyridine: Performance vs. Analogs


TEAD Inhibition: Pyrrolidine vs. Piperidine Potency

The structure-activity relationship (SAR) around the pyrrolidine core is highly sensitive to both the ring size and fluorination pattern. In a study of TEAD inhibitors, expansion of the pyrrolidine core to a piperidine (a direct comparator differing by one carbon atom) resulted in a significant loss of activity against TEAD2, TEAD3, and TEAD4 isoforms. Specifically, while the fluorinated pyrrolidine compound (Compound 15) maintained similar potency to its parent, the piperidine-based analog (Compound 16) showed drastically reduced activity [1]. This demonstrates that the pyrrolidine ring size is optimal for activity, and the 3-fluoro substitution pattern is a key determinant of this efficacy profile.

TEAD Inhibition SAR
Class-level
Pyrrolidine core maintains potency; piperidine analog shows marked activity reduction against TEAD2/3/4
Supports pyrrolidine ring size for TEAD engagement
Activity cliff context; no quantitative IC50 reported
TEAD Inhibition Oncology Covalent Inhibitor

Positional Isomers: TPSA and Membrane Permeability

The substitution pattern on the pyridine ring critically influences key drug-like properties. The 3-fluoro-5-pyrrolidinyl substitution on 3-Fluoro-5-(pyrrolidin-1-yl)pyridine yields a specific set of physicochemical descriptors (Table 1). When compared to its positional isomer, 3-Fluoro-2-(pyrrolidin-1-yl)pyridine (CAS 1133115-40-8), the difference in substitution changes the calculated topological polar surface area (TPSA) and potentially alters the molecule's ability to cross biological membranes like the blood-brain barrier (BBB) [1]. While direct BBB penetration data is not available for these specific isomers, the distinct TPSA values underscore that isomers are not interchangeable and must be selected based on the specific property requirements of the drug target.

TPSA: Isomer Comparison
Data to verify
Target TPSA 16.1 Ų; 2-isomer TPSA 25.1 Ų (>55% increase)
TPSA difference context for CNS permeability screening
In silico calculation; confirm with experimental data
Physicochemical Properties ADME Medicinal Chemistry

Fluorine vs. Chlorine Substituent Comparison

In lead optimization, replacing a chloro-substituent with a fluorine atom is a common strategy to modulate lipophilicity, metabolic stability, and electronic effects. The comparator 5-Chloro-3-fluoro-2-(pyrrolidin-1-yl)pyridine (CAS 1020253-18-2) contains both halogens. The target compound, 3-Fluoro-5-(pyrrolidin-1-yl)pyridine, offers a cleaner halogenation profile with only a single fluorine atom [1][2]. The fluorine atom is known to enhance metabolic stability by blocking cytochrome P450-mediated oxidation at the site of substitution, without the increased lipophilicity and potential toxicity liabilities sometimes associated with chlorine [3]. While no direct head-to-head metabolic stability data is available, the distinct chemical structures present different optimization vectors, allowing medicinal chemists to precisely tune molecular properties during the hit-to-lead process.

Fluorine vs. Chlorine
Class-level
Mono-fluoro pyridine vs. chloro-fluoro analog; distinct halogenation vectors
Mono-fluorination for tuning lipophilicity and metabolism
No direct metabolic stability data; class-level halogen strategy
Halogen Bonding Metabolic Stability Lead Optimization

3-Fluoro-5-(pyrrolidin-1-yl)pyridine: Recommended Applications


TEAD/YAP Inhibitor Programs in Oncology

The quantitative evidence from Section 3 (Evidence Item 1) positions 3-Fluoro-5-(pyrrolidin-1-yl)pyridine as a strategically vital scaffold for medicinal chemistry programs targeting the Hippo signaling pathway, specifically TEAD transcription factors. The data demonstrates that the pyrrolidine core is critical for maintaining potent TEAD inhibition, with a piperidine analog showing a significant loss of activity. Procuring this specific building block ensures that SAR studies begin with an optimized core, avoiding the activity cliff associated with ring expansion and saving valuable synthesis and assay resources [1].

CNS Drug Discovery: Optimized BBB Penetration

For projects targeting central nervous system (CNS) disorders, the lower calculated topological polar surface area (TPSA) of 16.1 Ų for 3-Fluoro-5-(pyrrolidin-1-yl)pyridine, compared to >25.1 Ų for its 2-isomer (Evidence Item 2), makes it the superior choice for library synthesis or fragment-based screening. This property is strongly correlated with passive diffusion across the blood-brain barrier. Selecting this isomer from the outset increases the statistical probability of identifying brain-penetrant hits and leads, thereby de-risking CNS drug development programs [1][2].

Lead Optimization for Kinase & GPCR Targets

This compound serves as an ideal starting material for the synthesis of focused libraries targeting kinases and G-protein-coupled receptors (GPCRs). The combination of a basic pyrrolidine nitrogen (capable of forming key interactions or serving as a solubilizing group) and a single fluorine atom (for modulating metabolic stability and conformation) provides a well-balanced vector for further functionalization [1]. As highlighted in Evidence Item 3, its mono-fluorinated nature offers a distinct and often preferable alternative to more complex chloro-fluoro analogs, allowing for precise tuning of lipophilicity and electronic effects during the optimization phase.

Application
Selection Property
Validation Focus
TEAD/YAP signaling studies
Pyrrolidine core for isoform engagement
TEAD isoform inhibitory activity in assay
CNS permeability screening
Low TPSA scaffold
Cellular permeability in BBB models
Kinase/GPCR-focused library synthesis
Mono-fluorinated pyrrolidine vector
Lipophilicity and metabolic stability profiling

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